4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline is a chemical compound with the molecular formula and a molecular weight of 239.32 g/mol. This compound is classified as a substituted benzodiazepine, which is a class of psychoactive drugs known for their sedative and anxiolytic effects. The compound's structure includes a tetrahydrobenzodiazepine moiety, which contributes to its potential biological activity and makes it a subject of interest in medicinal chemistry and pharmacology .
The synthesis of 4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline can be achieved through several methods. One notable approach involves palladium-catalyzed reactions that utilize hydroaminoalkylation followed by intramolecular Buchwald–Hartwig coupling. In this method, N-allyl-2-bromoanilines and N-methyl anilines undergo hydroaminoalkylation under specific conditions (e.g., in toluene at 140 °C for 24 hours) to form the benzodiazepine framework .
Another efficient synthesis method employs the use of biologically active chalcones as precursors to construct various benzodiazepine scaffolds. This method highlights the versatility of starting materials in generating complex structures through strategic reaction pathways .
The molecular structure of 4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline can be represented using various structural formulas:
InChI=1S/C15H17N3/c16-12-7-5-11(6-8-12)13-9-10-17-14-3-1-2-4-15(14)18-13/h1-8,13,17-18H,9-10,16H2
This notation provides information about the connectivity of atoms in the molecule.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 239.32 g/mol |
CAS Number | 904813-84-9 |
The compound features a fused bicyclic structure that is characteristic of benzodiazepines.
4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are typically facilitated by reagents that can selectively target the nitrogen or aromatic components of the structure.
The mechanism of action for compounds like 4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline often involves modulation of neurotransmitter systems in the brain. Benzodiazepines are known to enhance the effect of gamma-Aminobutyric acid (GABA), an inhibitory neurotransmitter:
Research indicates that modifications in the benzodiazepine structure can significantly influence its binding affinity and efficacy at GABA_A receptors .
The physical properties of 4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline include:
Important chemical properties include:
Data on stability and reactivity under different conditions (e.g., pH levels, temperature) are crucial for understanding its practical applications.
The primary applications of 4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline lie within scientific research:
This compound exemplifies the ongoing interest in benzodiazepine derivatives within pharmacological research due to their diverse biological activities and therapeutic potential.
1.5-Benzodiazepines (1,5-BZDs) represent a privileged class of seven-membered heterocyclic compounds characterized by a benzene ring fused to a diazepine ring with nitrogen atoms at the 1 and 5 positions. Their structural versatility enables diverse interactions with biological targets, underpinning widespread therapeutic applications. Among the structural isomers of benzodiazepines—including 1,2-, 1,3-, 1,4-, 2,3-, and 2,4-BZDs—the 1,5 configuration exhibits distinct pharmacological profiles and synthetic flexibility. 4-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline exemplifies a structurally refined derivative where the aniline substituent enhances potential for targeted drug discovery. This compound (PubChem CID: 2771719, Molecular Formula: C15H17N3) serves as a critical intermediate for developing pharmacologically active molecules [2] [3].
The benzodiazepine class emerged with the serendipitous discovery of chlordiazepoxide (Librium) by Leo Sternbach (Hoffmann-La Roche) in 1955, followed by diazepam (Valium) in 1963 [3]. While early therapeutics focused on 1,4-BZDs (e.g., lorazepam, alprazolam) for central nervous system (CNS) disorders, the 1970s marked the rise of 1,5-BZDs as scaffolds with broader pharmacological utility. Clobazam, the first clinically approved 1,5-BZD (1975), demonstrated potent anxiolytic and anticonvulsant activity with a superior safety profile versus 1,4-BZDs [3] [6]. Subsequent innovations yielded diverse 1,5-BZD–based agents:
This evolution highlighted the 1,5-BZD core’s adaptability beyond CNS modulation, enabling applications in infectious diseases, oncology, and inflammation.
The 1,5-BZD scaffold comprises a bicyclic system with nitrogen atoms at positions 1 and 5, enabling diverse substitution patterns that modulate electronic, steric, and conformational properties. Key features include:
4-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline exemplifies strategic functionalization:
Table 1: Molecular Properties of 4-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline
Property | Value |
---|---|
IUPAC Name | 4-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline |
Molecular Formula | C15H17N3 |
Molecular Weight | 239.32 g/mol |
CAS Registry Number | 2771719 (PubChem CID) |
Key Functional Groups | 1,5-Benzodiazepine, Primary aniline |
This compound serves as a versatile synthon for accessing bioactive molecules through three primary avenues:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1